Reynosin
Overview
Description
Reynosin is a sesquiterpene lactone of the eudesmanolide group. It is particularly found in Magnolia grandiflora and Laurus nobilis . It has a role as a metabolite and is a natural product found in Ainsliaea uniflora, Artemisia anomala, and other organisms .
Molecular Structure Analysis
Reynosin has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its IUPAC name is (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-2-one .
Physical And Chemical Properties Analysis
Reynosin has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its structure includes a sesquiterpene lactone and an organic heterotricyclic compound .
Scientific Research Applications
Field
The specific scientific field is Virology , which is the study of viruses and virus-like agents .
Summary of the Application
Reynosin has been evaluated against the main protease, RNA replicase, and spike glycoprotein of SARS-CoV-2 by molecular docking . These natural products and their derivatives have previously shown remarkable antiviral activities .
Methods of Application
The methods of application involve molecular docking . The most relevant compounds were the 4-fluoro derivatives of santamarine, reynosin, and 2-amino-3H-phenoxazin-3-one in terms of the docking score . The derivatives prepared from reynosin and 2-amino-3H-phenoxazin-3-one are able to generate more hydrogen bonds with the Mpro, thus enhancing the stability of the protein–ligand and generating a long-term complex for inhibition .
Results or Outcomes
The addition of the 4-fluorobenzoate fragment to the natural products enhances their potential against all of the proteins tested, and the complex stability after 50 ns validates the inhibition calculated . The 4-fluoro derivate of santamarine and reynosin shows to be really active against the spike protein, with the RMSD site fluctuation lower than 1.5 Å .
Application in Obesity Research
Field
The specific scientific field is Obesity Research , which is the study of obesity and its related complications .
Summary of the Application
Reynosin has been investigated for its anti-adipogenic potential in adipose-induced 3T3-L1 preadipocytes . It is suggested that reynosin has potential bioactive compounds with anti-adipogenic properties .
Methods of Application
The methods of application involve treating differentiating 3T3-L1 adipocytes with reynosin . The results indicated that cells treated with reynosin accumulated 55.0% fewer intracellular lipids compared to untreated control adipocytes .
Results or Outcomes
The mRNA expression of the key adipogenic marker, transcription factor PPARγ, was suppressed by 87.2% following 60 μM reynosin treatment in differentiated adipocytes . Protein expression was also suppressed in a similar manner, at 92.7% by 60 μM reynosin treatment .
Application in Dermatology
Field
The specific scientific field is Dermatology , which is the study of skin and its diseases .
Summary of the Application
Reynosin has been investigated for its potential in anti-photoaging . Photoaging refers to the damage that is done to the skin from prolonged exposure over a person’s lifetime to ultraviolet (UV) radiation .
Methods of Application
The methods of application involve treating skin cells with reynosin and then exposing them to UVA radiation . The effects of reynosin on the skin cells are then observed .
Results or Outcomes
Results showed that UVA irradiation upregulated the MMP-1 secretion and expression, and suppressed collagen production, which were significantly reverted by santamarine treatment . Although both reynosin and santamarine exhibited ROS scavenging abilities, reynosin failed to significantly diminish UVA-stimulated MMP .
Safety And Hazards
Future Directions
Reynosin has shown promising results in the prevention and treatment of neurodegenerative diseases . It has been found to have significant anti-adipogenic activity, preventing adipocytes from maturing and accumulating lipids . This suggests potential future directions in obesity research and treatment .
properties
IUPAC Name |
(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUODICGDOIGB-PFFFPCNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reynosin | |
CAS RN |
28254-53-7 | |
Record name | Reynosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28254-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reynosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028254537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REYNOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26569L9V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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